molecular formula C29H27N5O3S B12995773 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 3845-79-2

2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B12995773
CAS No.: 3845-79-2
M. Wt: 525.6 g/mol
InChI Key: YTXKMSBIPBUVQQ-UHFFFAOYSA-N
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Description

2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a triazole ring, methoxyphenyl groups, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of methoxyphenyl groups and the naphthalene moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiol compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and to optimize its efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide
  • 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzyl)acetamide
  • 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-2-yl)acetamide

Uniqueness

The uniqueness of 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide lies in its combination of structural features, including the triazole ring, methoxyphenyl groups, and naphthalene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

3845-79-2

Molecular Formula

C29H27N5O3S

Molecular Weight

525.6 g/mol

IUPAC Name

2-[[5-[(4-methoxyanilino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C29H27N5O3S/c1-36-23-14-10-21(11-15-23)30-18-27-32-33-29(34(27)22-12-16-24(37-2)17-13-22)38-19-28(35)31-26-9-5-7-20-6-3-4-8-25(20)26/h3-17,30H,18-19H2,1-2H3,(H,31,35)

InChI Key

YTXKMSBIPBUVQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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